(+)-1-(9-Fluorenyl)ethyl chloroformate

Description

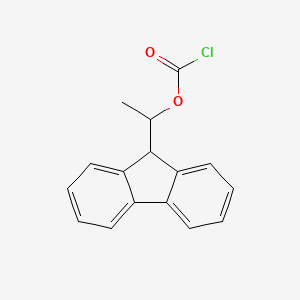

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Purity and the Role of FLEC

In the landscape of modern pharmaceutical development and analytical chemistry, the stereochemistry of molecules is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify enantiomers is a critical requirement in drug discovery, development, and quality control. (+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as FLEC, is a highly valuable chiral derivatizing agent (CDA) designed for this purpose.[1][2]

FLEC reacts with chiral molecules containing primary and secondary amine or hydroxyl groups to form stable diastereomeric derivatives. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[3] The fluorenyl moiety of FLEC imparts high fluorescence to the derivatives, enabling sensitive detection at very low concentrations. This technical guide provides a comprehensive overview of the synthesis of (+)-FLEC, delving into the underlying chemical principles, a detailed experimental protocol, and critical considerations for its successful preparation and purification.

The Synthetic Strategy: A Two-Step Approach to Chiral Purity

The synthesis of this compound is conceptually a two-step process, beginning with the creation of the chiral core, followed by the introduction of the reactive chloroformate group.

-

Asymmetric Synthesis of the Chiral Precursor, (+)-1-(9-Fluorenyl)ethanol: The cornerstone of FLEC's chirality lies in the stereochemistry of the 1-(9-fluorenyl)ethanol backbone. Achieving a high enantiomeric excess (e.e.) of the desired (+) enantiomer of this alcohol is critical for the final product's efficacy as a chiral resolving agent. This is typically accomplished through the asymmetric reduction of the prochiral ketone, 9-acetylfluorene. Modern methods for enantioselective ketone reduction, such as catalytic asymmetric transfer hydrogenation, are employed to produce the alcohol with high optical purity.[4]

-

Formation of the Chloroformate: The hydroxyl group of the chiral alcohol is then converted into the highly reactive chloroformate moiety. This transformation is most commonly and efficiently achieved by reacting the alcohol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a suitable base.[5][6] This step must be performed under anhydrous conditions to prevent hydrolysis of the chloroformate product.

The overall synthetic pathway can be visualized as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. (+)-1-(9-フルオレニル)エチル クロロホルマート 溶液 ≥18 mM in acetone, derivatization grade (chiral), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 3. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. WO2018016377A1 - Method for producing chloroformate compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism and Application of (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)

Introduction

(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as FLEC, is a pre-column chiral derivatizing agent renowned for its efficacy in the enantiomeric resolution of primary and secondary amines, including the critical analysis of amino acids.[1][2] Its utility is particularly pronounced in the fields of pharmaceutical analysis, metabolomics, and quality control, where the stereochemistry of a molecule can dictate its biological activity, efficacy, and toxicity. This technical guide provides a comprehensive overview of the mechanism of action of FLEC, detailed experimental protocols for its application, and insights into the subsequent chromatographic analysis of the resulting diastereomers.

The fundamental principle behind the use of FLEC lies in its ability to convert a mixture of enantiomers, which are otherwise indistinguishable by common chromatographic techniques, into a mixture of diastereomers.[3] These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard achiral reversed-phase high-performance liquid chromatography (HPLC).[4]

Part 1: The Core Mechanism of Action - Nucleophilic Acyl Substitution

The reaction between (+)-FLEC and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate group in FLEC. This reaction proceeds through a two-step addition-elimination mechanism, resulting in the formation of a stable carbamate linkage and the elimination of a chloride ion.

The chirality of the FLEC molecule is transferred to the newly formed derivative. When a racemic mixture of an analyte (containing both R and S enantiomers) reacts with an enantiomerically pure form of FLEC (in this case, the (+)-enantiomer), two diastereomers are produced: (+)-FLEC-(R)-analyte and (+)-FLEC-(S)-analyte. These diastereomers can then be chromatographically resolved.

Below is a diagram illustrating the stepwise mechanism of this reaction.

Awaiting image generation for DOT script placeholders. Caption: Nucleophilic acyl substitution mechanism of (+)-FLEC with a primary amine.

Part 2: Field-Proven Experimental Protocol for Amino Acid Derivatization

The following protocol provides a robust and validated method for the derivatization of amino acids using (+)-FLEC for subsequent HPLC-fluorescence detection (HPLC-FLD) analysis. The causality behind each step is explained to ensure a self-validating system.

Materials and Reagents:

-

This compound (FLEC) solution: 18 mM in acetone.[1]

-

Borate Buffer: 0.1 M, pH 9.2.

-

Amino Acid Standard Solution or Sample Extract.

-

Acetonitrile (HPLC grade).

-

Deionized Water (18.2 MΩ·cm).

-

Hydrochloric Acid (HCl) for sample acidification (if necessary).

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the amino acid sample is in an aqueous solution. If the sample is from a biological matrix, appropriate extraction and protein precipitation steps must be performed.

-

Adjust the pH of the sample to approximately 9.2 with borate buffer. This alkaline condition is crucial as it deprotonates the amino group of the analyte, enhancing its nucleophilicity for the reaction with FLEC.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 50 µL of the amino acid sample with 50 µL of the 18 mM (+)-FLEC solution in acetone.[5]

-

Vortex the mixture vigorously for 2 minutes at room temperature.[5] The reaction is rapid, and prolonged reaction times are generally not necessary and may lead to increased hydrolysis of the FLEC reagent.

-

-

Reaction Quenching and Sample Preparation for Injection:

-

After 2 minutes, the reaction is effectively complete. To prepare for injection, the sample is typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with the HPLC mobile phase, such as a mixture of acetonitrile and water (1:1, v/v).[5]

-

Dilute the reconstituted sample with deionized water to the desired concentration for HPLC analysis.[5] This step is critical to ensure the analyte concentration falls within the linear range of the detector.

-

Data Presentation: Quantitative Performance of FLEC Derivatization

The following table summarizes typical performance data for the analysis of FLEC-derivatized amino acids by HPLC-FLD.

| Parameter | Typical Value Range | Causality and Significance |

| Linearity (R²) | ≥ 0.99 | Indicates a strong correlation between detector response and analyte concentration, essential for accurate quantification.[6] |

| Limit of Detection (LOD) | 0.13 pM - 0.37 pM | Represents the lowest concentration of an analyte that can be reliably detected, showcasing the high sensitivity of the method.[6] |

| Limit of Quantification (LOQ) | In the low pmol range | The lowest concentration that can be accurately and precisely quantified, critical for trace analysis in biological and pharmaceutical samples.[7] |

| Derivatization Yield | 93-97% | A high and consistent yield ensures that the derivatization step is not a significant source of analytical error.[5] |

| Derivative Stability | Stable for > 48 hours | The stability of the formed diastereomers is crucial for the reliability and reproducibility of the analysis, especially in automated, high-throughput settings.[8] |

Part 3: Chromatographic Separation and Detection Workflow

The successful derivatization of enantiomers into diastereomers is followed by their separation and detection. A standard reversed-phase HPLC system equipped with a fluorescence detector is the most common setup for this analysis.

Experimental Workflow:

The following diagram outlines the complete workflow from sample derivatization to data analysis.

Caption: Experimental workflow for FLEC derivatization and HPLC-FLD analysis.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of the FLEC-derivatized diastereomers.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Fluorescence Detection: The fluorenyl group of FLEC is a strong fluorophore, enabling highly sensitive detection. The typical excitation wavelength is around 260 nm, and the emission wavelength is around 315 nm.[7]

Trustworthiness of the Protocol:

This protocol is designed as a self-validating system. The high derivatization yield ensures that the reaction proceeds to completion, minimizing variability. The stability of the derivatives allows for consistent results over time. Furthermore, the use of an internal standard is highly recommended to account for any variations in injection volume or detector response, further enhancing the trustworthiness of the quantitative data.

References

-

Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. Note: The excitation and emission wavelengths were 260 and 315 nm, respectively. Each peak represents 50 pmol. - ResearchGate. Available at: [Link]

-

Derivatization reaction of d/l-amino acids with FLEC. - ResearchGate. Available at: [Link]

-

Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed. Available at: [Link]

-

Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One. Available at: [Link]

-

Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC - PubMed Central. Available at: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. Available at: [Link]

-

reaction between acyl chlorides and amines - addition / elimination - Chemguide. Available at: [Link]

Sources

- 1. This compound Solution, (18 mM in Acetone), For chiral derivatization, MilliporeSigma Supelco 10 x 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Reactivity of FLEC with Primary Amines for Chiral Separations

Foreword: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of pharmaceutical development, the chirality of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The distinct three-dimensional arrangement of atoms in enantiomers can lead to profoundly different interactions with chiral biological targets such as enzymes and receptors. Consequently, regulatory bodies worldwide now mandate rigorous assessment of the enantiomeric purity of chiral drug candidates.[1] This guide provides an in-depth exploration of (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), a premier chiral derivatizing agent, focusing on its structure, reactivity with primary amines, and its application in robust analytical methodologies for enantiomeric separation.

The FLEC Molecule: A Trifecta of Functionality

(-)-1-(9-fluorenyl)ethyl chloroformate, commonly known as FLEC, is a highly effective chiral derivatizing agent designed for the separation of enantiomers by chromatography.[2] Its efficacy stems from a molecular architecture that brilliantly combines three key functional components:

-

The Fluorenyl Group: This large, planar, and aromatic moiety is a potent fluorophore. When excited by ultraviolet light (typically around 260 nm), it emits a strong fluorescent signal (around 315 nm), enabling highly sensitive detection of the derivatized analyte, often reaching picomole to femtomole levels.[3] This is a significant advantage over simple UV absorption detection, offering lower limits of detection and quantification crucial for impurity profiling.[2]

-

The Chiral Center: The ethyl chloroformate portion of the molecule contains a stereogenic center. The availability of FLEC as a single, pure enantiomer (e.g., (+)-FLEC or (-)-FLEC) is the cornerstone of its utility. When it reacts with a racemic primary amine, it forms a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical characteristics, allowing them to be separated using standard, achiral chromatographic techniques.[4][5]

-

The Chloroformate Reactive Group: This is the site of derivatization. The chloroformate is a highly reactive acylating agent, readily undergoing nucleophilic attack by primary (and secondary) amines to form a stable carbamate linkage.[6][7]

The Derivatization Reaction: A Mechanistic Deep Dive

The reaction between FLEC and a primary amine is a classic example of nucleophilic acyl substitution . Understanding this mechanism is paramount for optimizing the reaction conditions and troubleshooting potential issues.

The overall reaction can be summarized as follows:

Figure 2: FLEC-Amine reaction mechanism workflow.

Optimizing the Derivatization Reaction: A Causality-Driven Approach

Achieving a quantitative, reproducible, and side-product-free derivatization is not a matter of chance. It requires careful control over several key parameters. The choices made are directly dictated by the principles of chemical kinetics and equilibrium.

| Parameter | Recommended Condition | Rationale & Field Insights |

| pH | 8.0 - 9.5 (Borate Buffer) | Causality: The primary amine must be in its deprotonated, free-base form (R-NH₂) to be nucleophilic. At acidic pH, the amine exists as the non-nucleophilic ammonium ion (R-NH₃⁺), halting the reaction. At very high pH (>10), hydrolysis of the FLEC reagent itself can become a significant side reaction, consuming the reagent and creating interfering peaks. A borate buffer is commonly used as it provides stable pH control in the optimal range. [4] |

| Stoichiometry | 2-5 fold molar excess of FLEC | Causality: Le Châtelier's principle dictates that using an excess of one reactant (FLEC) drives the reaction equilibrium towards the product side, ensuring the complete conversion of the analyte amine. This is critical for accurate quantitation. An insufficient amount of FLEC will lead to incomplete derivatization and underestimation of the analyte. |

| Temperature | Room Temperature to 40°C | Causality: The reaction kinetics are generally fast, and the reaction proceeds to completion efficiently at ambient temperatures. [6]Gentle heating to around 40°C can increase the reaction rate, which may be beneficial for less reactive or sterically hindered amines, ensuring the reaction is complete within a shorter timeframe (e.g., 30 minutes). [4]However, excessive heat should be avoided as it can promote side reactions or degradation of the reactants and products. |

| Reaction Time | 15 - 60 minutes | Causality: While the initial reaction is rapid, allowing sufficient time ensures that even trace amounts of the analyte or less reactive species are fully derivatized. The optimal time should be determined during method development by analyzing samples at different time points until the product peak area reaches a plateau. For many amino acids and simple amines, 30 minutes is a robust and reliable reaction time. [4] |

| Solvent | Aprotic organic solvent (e.g., Acetone, Acetonitrile) | Causality: FLEC is typically supplied in an aprotic solvent like acetone or acetonitrile to prevent hydrolysis. The derivatization is usually performed in a mixed aqueous-organic medium, where the buffer maintains the pH and the organic solvent ensures the solubility of the FLEC reagent. |

A Self-Validating Experimental Protocol

This protocol provides a robust starting point for the derivatization of chiral primary amines with FLEC. It is designed to be self-validating by incorporating steps that ensure reaction completion and stability of the derivatives.

Figure 3: Experimental workflow for FLEC derivatization.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Amine Solution: Accurately prepare a stock solution of the racemic amine standard or the sample in a suitable diluent (e.g., dilute HCl or mobile phase).

-

Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 8.8 with NaOH.

-

FLEC Reagent: Use a commercially available solution of (+)- or (-)-FLEC, typically in acetone or acetonitrile.

-

-

Derivatization Reaction:

-

In a clean vial, add 100 µL of the borate buffer.

-

Add 100 µL of the amine sample/standard solution.

-

Add 200 µL of the FLEC reagent solution. The volumes can be scaled, but maintaining the molar excess of FLEC is crucial.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 40°C for 30 minutes. [4]

-

-

Reaction Quenching and Sample Cleanup:

-

After incubation, cool the vial to room temperature.

-

To remove the excess, unreacted FLEC which can cause a large interfering peak in the chromatogram, perform a liquid-liquid extraction. Add 500 µL of an immiscible organic solvent like pentane or hexane, vortex vigorously for 1 minute, and centrifuge to separate the layers. [4] * The FLEC-amine derivatives are polar and will remain in the lower aqueous/acetonitrile layer. The nonpolar excess FLEC reagent will partition into the upper organic layer.

-

-

Analysis:

-

Carefully collect the lower aqueous layer for analysis.

-

Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

-

HPLC Analysis of FLEC Derivatives: A Practical Guide

The separation of the FLEC-amine diastereomers is typically achieved using reversed-phase HPLC with fluorescence detection.

| Parameter | Typical Conditions | Field Insights & Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the bulky, aromatic FLEC derivatives. The differences in the 3D structures of the diastereomers lead to differential interactions with the stationary phase, enabling separation. |

| Mobile Phase A | Buffered Aqueous Solution (e.g., 20 mM Acetate or Phosphate buffer, pH 4-6) | A buffered mobile phase is essential for consistent peak shapes and retention times, especially for analytes with ionizable groups. A slightly acidic pH ensures that any residual silanol groups on the silica support are protonated, minimizing peak tailing. |

| Mobile Phase B | Acetonitrile or Methanol | These organic solvents are used to elute the retained derivatives from the C18 column. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. A gradient elution, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time, is typically required to resolve the diastereomers effectively and elute them in a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |

| Column Temp. | 25 - 40°C | Maintaining a constant column temperature is critical for reproducible retention times. Slightly elevated temperatures can improve peak efficiency and reduce viscosity, but should be optimized during method development. |

| Detection | Fluorescence (FLD) | Excitation (λex): ~260 nmEmission (λem): ~315 nm. This provides high sensitivity and selectivity for the FLEC derivatives. |

Example Application: Enantiomeric Purity of Amphetamine FLEC has been successfully used for the enantiomeric determination of amphetamine and related compounds. [7][8]After derivatization with (-)-FLEC, the resulting diastereomers can be baseline separated on a C18 column, allowing for the precise quantification of the illicitly produced (S)-amphetamine in the presence of the (R)-enantiomer.

Trustworthiness Through Method Validation: Adhering to ICH Guidelines

A method is only as reliable as its validation. For pharmaceutical applications, validation must be performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) "Validation of Analytical Procedures". [9] Key validation parameters for an enantiomeric purity method include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer, impurities, and degradation products. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the two diastereomer peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit to 120% of the specification limit for the undesired enantiomer.

-

Accuracy: The closeness of the test results to the true value. This is determined by spiking the main enantiomer with known amounts of the undesired enantiomer at different levels.

-

Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Assessed by multiple analyses of a homogeneous sample under the same and different conditions (different days, analysts, equipment).

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For enantiomeric purity, the LOQ must be below the reporting threshold (e.g., 0.1%).

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or very small product peaks | 1. Incorrect pH (too acidic).2. Inactive FLEC reagent (hydrolyzed).3. Insufficient FLEC concentration. | 1. Verify buffer pH is in the 8.0-9.5 range.2. Use a fresh, unopened vial of FLEC reagent.3. Ensure a sufficient molar excess of FLEC is used. |

| Large, broad peak at the beginning or end of the chromatogram | Excess, unreacted FLEC reagent. | Implement the liquid-liquid extraction step with pentane or hexane after derivatization to remove the nonpolar FLEC. |

| Poor resolution between diastereomers | 1. Suboptimal mobile phase gradient.2. Column degradation. | 1. Optimize the gradient profile (e.g., make it shallower). Try a different organic modifier (methanol vs. acetonitrile).2. Replace the HPLC column. |

| Poor peak shape (tailing) | 1. Secondary interactions with column silanols.2. Sample overload. | 1. Lower the mobile phase pH slightly (e.g., from 6.0 to 5.0).2. Dilute the sample or inject a smaller volume. |

| Variable peak areas (poor precision) | Incomplete or inconsistent derivatization. | Strictly control reaction time, temperature, and reagent volumes. Use an autosampler for precise injections. |

Conclusion

(-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) stands as a powerful and reliable tool in the arsenal of the modern pharmaceutical analyst. Its unique structure, combining a chiral center with a highly fluorescent tag and a reactive chloroformate group, enables the sensitive and accurate determination of the enantiomeric purity of primary amine-containing drug substances. By understanding the underlying principles of its reactivity and systematically optimizing and validating the analytical method, researchers and drug development professionals can generate the high-quality, trustworthy data required to ensure the safety and efficacy of chiral medicines.

References

-

Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. Available at: [Link]

-

Prior, E., Van der Eycken, J., & De Wael, K. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. ELECTROPHORESIS, 39(21), 2737-2744. Available at: [Link]

-

Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Available at: [Link]

-

Fernandes, D., Knuutila, H. K., & da Silva, E. F. (2016). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 55(30), 8378-8388. Available at: [Link]

-

Lloret, A., Eeltink, S., & Schoenmakers, P. J. (2009). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Analytica Chimica Acta, 650(1), 84-90. Available at: [Link]

-

Lipka, E., & Vaccher, C. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis, 7(6), 743-762. Available at: [Link]

-

Zurita, J., Hinojosa, M. G., & Cameán, A. M. (2019). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 11(2), 163-171. Available at: [Link]

-

Jadhav, S. B., Shingare, M. S., & Britton, G. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 67(4), 443-447. Available at: [Link]

-

Gama, N., & da Silva, E. F. (2021). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega, 6(35), 22898-22906. Available at: [Link]

-

Reddy, G. S., & Kumar, K. N. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(1), 123-127. Available at: [Link]

-

LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. Available at: [Link]

-

Lurie, I. S., & Hays, P. A. (2003). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Journal of Chromatography A, 1016(1), 1-13. Available at: [Link]

-

Shimadzu. (2018). Quantitative Analysis of Pre-Column Derivatized Amino Acids by HPLC-Fluorescence Detector Using Automatic Pretreatment Function. Shimadzu Corporation. Available at: [Link]

-

Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

Al-Saeed, F. A., & Wätzig, H. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. ResearchGate. Available at: [Link]

-

Jiang, L., & You, J. (2017). An Experimental and Kinetic Modeling Study of the Laminar Burning Velocities of Ammonia/n-Heptane Blends. Energies, 10(10), 1543. Available at: [Link]

-

SINTEF. (n.d.). Effect of temperature on carbamate stability constants for amines. Available at: [Link]

-

Montesdeoca-Esponda, S., & Sosa-Ferrera, Z. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. Available at: [Link]

-

Wang, Z., & Zhang, Y. (2019). Comprehensive kinetic study on ammonia/ethylene counter-flow diffusion flames: influences of diluents. Combustion and Flame, 209, 137-148. Available at: [Link]

-

Gimeno, P., & Escuder-Gilabert, L. (2001). Separation of the Enantiomers of Primary and Secondary Amphetamines by Liquid Chromatography after Derivatization with (−)-1-(9-Fluorenyl)ethyl Chloroformate. Journal of Liquid Chromatography & Related Technologies, 24(16-17), 2535-2551. Available at: [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines. Available at: [Link]

-

Agilent Technologies. (2017). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]

-

Khan, F. A., & Al-Othman, Z. A. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 49-59. Available at: [Link]

-

Ed-doun, O., & Al-Marri, M. J. (2020). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. Scientific Reports, 10(1), 1-13. Available at: [Link]

-

Santos, F., & Simões, C. (2023). Optimizing Amino Acid Derivatization in Food Matrices. Chemistry Proceedings, 14(1), 10. Available at: [Link]

-

Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. Available at: [Link]

-

Organic Chemistry Tutor. (2021). 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. YouTube. Available at: [Link]

-

Newcastle University. (2014). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Available at: [Link]

-

De Luca, C., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6528. Available at: [Link]

-

Leaptrot, K. L., & McLean, J. A. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(12), 2415-2423. Available at: [Link]

-

Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Available at: [Link]

-

Zurita, J., Hinojosa, M. G., & Cameán, A. M. (2019). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 11(2), 163-171. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY02287A [pubs.rsc.org]

- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the FLEC Reaction with Secondary Amines and Thiols for Chiral Analysis in Drug Development

Introduction: The Critical Role of Chirality in Pharmaceutical Sciences and the Emergence of FLEC

In the landscape of modern drug development, the chirality of a molecule is not a mere structural nuance; it is a pivotal determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in their interaction with the inherently chiral environment of the human body, such as receptors, enzymes, and other proteins. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce severe adverse effects. Consequently, the accurate enantioselective analysis of chiral drugs and their metabolites is a non-negotiable aspect of pharmaceutical research and quality control.

For analytes that lack a native chromophore or fluorophore to allow for sensitive detection, or for the purpose of resolving enantiomers on achiral chromatographic columns, chemical derivatization is an indispensable tool. Among the arsenal of chiral derivatizing agents, (R)-(-)- and (S)-(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) have emerged as highly versatile and reliable reagents. FLEC reacts rapidly and quantitatively with primary and secondary amines, as well as thiols, under mild conditions to form stable, highly fluorescent diastereomeric derivatives.[1] This guide provides an in-depth technical exploration of the FLEC reaction with secondary amines and thiols, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Principles of FLEC Derivatization

The efficacy of FLEC as a chiral derivatizing agent is rooted in its chemical structure. The chloroformate group is a highly reactive acylating agent, readily undergoing nucleophilic attack by the lone pair of electrons on the nitrogen of a secondary amine or the sulfur of a thiol. The 9-fluorenyl moiety serves as a potent fluorophore, imparting high sensitivity for fluorescence detection, with typical excitation and emission wavelengths around 260 nm and 315 nm, respectively.[1] Crucially, the chiral center at the ethyl group of FLEC allows for the formation of diastereomers when reacted with a chiral analyte. These diastereomers possess distinct physicochemical properties, enabling their separation on conventional achiral reversed-phase high-performance liquid chromatography (HPLC) columns.

The Self-Validating Nature of FLEC Derivatization

A well-designed FLEC derivatization protocol is inherently self-validating. The reaction is typically driven to completion by using a molar excess of the FLEC reagent.[2] The stability of the resulting carbamate (from secondary amines) or thiocarbonate (from thiols) derivatives ensures that the diastereomeric ratio accurately reflects the enantiomeric composition of the original analyte, without the risk of degradation or epimerization during the analytical workflow. Furthermore, the use of both (R)- and (S)-FLEC in separate experiments can be employed to confirm the elution order of the diastereomers, adding another layer of confidence to the chiral assignment.

Reaction with Secondary Amines: Mechanism and Protocol

The reaction of FLEC with a secondary amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a stable carbamate derivative. The reaction is typically carried out in a basic buffer, such as sodium borate, to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic, deprotonated state.[1]

Figure 1: FLEC reaction with a secondary amine.

Field-Proven Protocol: Enantioselective Analysis of Methamphetamine

Methamphetamine, a potent central nervous system stimulant, exists as two enantiomers, (S)-(+)-methamphetamine (dextromethamphetamine) and (R)-(-)-methamphetamine (levomethamphetamine). The (S)-enantiomer is a highly abused illicit drug, while the (R)-enantiomer is used in some over-the-counter nasal decongestants. Therefore, the ability to distinguish between these enantiomers is of paramount importance in forensic and clinical toxicology.[3][4]

Step-by-Step Methodology:

-

Sample Preparation:

-

For urine samples, perform a solid-phase extraction (SPE) to isolate the amphetamines.[3] A mixed-mode cation exchange cartridge is often effective.

-

Elute the analytes and evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the reaction buffer.

-

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 100 mM sodium borate buffer and adjust the pH to 9.2 with sodium hydroxide. The basic pH is critical to ensure the secondary amine is deprotonated and thus maximally nucleophilic.

-

FLEC Solution: Prepare an 18 mM solution of (-)-FLEC in acetone. This solution should be prepared fresh to avoid degradation of the reactive chloroformate. Acetone is a common solvent as it is inert to FLEC and miscible with the aqueous buffer.

-

-

Derivatization Reaction:

-

To 50 µL of the reconstituted sample or standard solution in a micro-vial, add 50 µL of the 18 mM (-)-FLEC solution. This provides a significant molar excess of the derivatizing agent.

-

Vortex the mixture vigorously for 2 minutes at room temperature. The reaction is rapid and typically does not require heating.

-

-

Reaction Quenching and Sample Finalization:

-

After 2 minutes, the reaction is essentially complete. While some protocols may not include a specific quenching step, allowing the excess FLEC to be chromatographically separated, quenching can be achieved by adding a small amount of a primary amine solution (e.g., glycine) to consume the remaining FLEC.

-

Dry the reaction mixture under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of an acetonitrile/water (1:1, v/v) mixture for HPLC analysis.

-

HPLC-FLD Conditions for Analysis:

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the hydrophobic FLEC derivatives. |

| Mobile Phase | Gradient of Acetonitrile and Acetate Buffer (e.g., 50 mM, pH 4.5) | The gradient elution allows for the separation of the diastereomers with good peak shape and reasonable analysis time. The acidic pH of the mobile phase ensures that any residual unreacted amines are protonated and do not interfere with the separation. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC systems. |

| Fluorescence Detection | Excitation: 260 nm, Emission: 315 nm | These wavelengths provide optimal sensitivity for the fluorenyl moiety of the FLEC derivatives. |

Expected Results and Self-Validation:

Under these conditions, the two diastereomers of FLEC-methamphetamine will be baseline resolved, allowing for accurate quantification of each enantiomer. The elution order will depend on the specific enantiomer of FLEC used and the enantiomer of methamphetamine. A validation of the method should demonstrate good linearity, accuracy, and precision, with limits of detection and quantification appropriate for the application (e.g., in the ng/mL range for toxicological screening).[3]

Reaction with Thiols: A Powerful Tool for Chiral Thiol-Containing Drugs

The reaction of FLEC with thiols (sulfhydryl groups) is analogous to the reaction with amines. The sulfur atom of the thiol acts as the nucleophile, attacking the chloroformate to form a thiocarbonate derivative. Similar to the reaction with secondary amines, a basic pH is employed to deprotonate the thiol to the more nucleophilic thiolate anion, thereby accelerating the reaction.

Figure 2: FLEC reaction with a thiol.

Field-Proven Protocol: Enantioselective Analysis of Captopril

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension. It possesses two chiral centers, leading to four possible stereoisomers. The therapeutically active form is the (2S, 3'S)-isomer. The analysis of the enantiomeric purity of captopril is a critical quality control parameter.[5][6]

Step-by-Step Methodology:

-

Sample Preparation:

-

For pharmaceutical formulations, dissolve the tablet or capsule contents in the reaction buffer.

-

For biological fluids, a protein precipitation step followed by solid-phase extraction may be necessary to remove interferences.[7]

-

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 100 mM sodium borate buffer, pH 9.2. The pKa of the thiol group in captopril is around 9.8, so a pH of 9.2 ensures a significant portion of the thiol is in the reactive thiolate form.

-

FLEC Solution: Prepare an 18 mM solution of (+)-FLEC in acetone.

-

-

Derivatization Reaction:

-

To 100 µL of the captopril sample or standard solution, add 100 µL of the (+)-FLEC solution.

-

Vortex the mixture for 5 minutes at room temperature.

-

-

Reaction Quenching and Sample Finalization:

-

Add 50 µL of a 100 mM glycine solution to quench the reaction by consuming excess FLEC.

-

Acidify the solution with a small volume of phosphoric acid to a pH of approximately 3. This protonates the carboxylic acid group of captopril, which can improve chromatographic peak shape.

-

The sample is now ready for HPLC injection.

-

HPLC-FLD Conditions for Analysis:

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | A longer column may be beneficial for resolving the multiple diastereomers of captopril. |

| Mobile Phase | Isocratic or shallow gradient of acetonitrile and phosphate buffer (e.g., 25 mM, pH 3.0) | The acidic mobile phase maintains the protonated state of the carboxylic acid and any unreacted captopril. |

| Flow Rate | 1.2 mL/min | Adjusted for the longer column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak efficiency and reduce analysis time. |

| Injection Volume | 20 µL | |

| Fluorescence Detection | Excitation: 260 nm, Emission: 315 nm |

Quantitative Data Summary for FLEC-Derivatized Analytes:

| Analyte | Enantiomer of FLEC | Column | Mobile Phase | Resolution (Rs) | LOD/LOQ | Reference |

| Methamphetamine | (-)-FLEC | C18 | Acetonitrile/Acetate Buffer | > 1.5 | 0.16 mg/L (LOD) | [3][4] |

| Amphetamine | (-)-FLEC | C18 | Acetonitrile/Acetate Buffer | > 1.5 | 0.16 mg/L (LOD) | [3][4] |

| Proline | (+)-FLEC | C18 | Acetonitrile/Phosphate Buffer | > 2.0 | pmol level | [1] |

| Cysteine | (+)-FLEC | C18 | Acetonitrile/Water | Not specified | Not specified | [1] |

Experimental Workflow and Logical Relationships

Figure 3: General experimental workflow for FLEC derivatization.

Troubleshooting and Field-Proven Insights

-

Incomplete Derivatization: If incomplete derivatization is suspected (e.g., observing the underivatized analyte peak), ensure that the FLEC solution is fresh and that a sufficient molar excess is being used. Also, verify the pH of the reaction buffer, as a pH that is too low will result in a higher proportion of the protonated, less reactive amine or thiol.

-

Extraneous Peaks: The primary byproduct of the FLEC reaction is the hydrolyzed FLEC, which forms 1-(9-fluorenyl)ethanol. This is also fluorescent and will have a chromatographic peak. A well-developed gradient should easily separate this from the peaks of interest. If other extraneous peaks are observed, they may arise from impurities in the sample or reagents. A blank run (containing only reagents) is essential for identifying such peaks.

-

Poor Peak Shape: Tailing peaks can be an issue, particularly for analytes with additional ionizable groups. Adjusting the pH of the mobile phase can often mitigate this. For example, for captopril, an acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak symmetry.

-

Matrix Effects in Biological Samples: Biological matrices are complex and can interfere with the derivatization reaction or the chromatographic analysis. A robust sample preparation method, such as a combination of protein precipitation and solid-phase extraction, is crucial for obtaining clean extracts and reliable results. The use of a stable isotope-labeled internal standard is highly recommended for quantitative analysis in biological fluids to compensate for any matrix effects or variations in extraction recovery.

Applications in Drug Development

The FLEC derivatization method is a powerful tool throughout the drug development pipeline:

-

Drug Discovery and Lead Optimization: Rapidly screen the enantiomeric purity of chiral secondary amines and thiols synthesized as potential drug candidates.

-

Pharmacokinetic (DMPK) Studies: Determine the stereoselective metabolism and disposition of a chiral drug. FLEC derivatization allows for the sensitive and specific quantification of the enantiomers of the parent drug and its metabolites in biological fluids.

-

Toxicology Studies: Assess whether the toxicity of a chiral drug is associated with a specific enantiomer.

-

Quality Control: Ensure the enantiomeric purity of the final active pharmaceutical ingredient (API) and formulated drug product, as required by regulatory agencies.

Conclusion

The derivatization of secondary amines and thiols with FLEC is a robust, sensitive, and reliable method for the enantioselective analysis of a wide range of chiral compounds. By understanding the underlying reaction mechanism and carefully optimizing the reaction and chromatographic conditions, researchers and drug development professionals can implement this technique to obtain high-quality, reproducible data that is essential for the development of safe and effective chiral medicines. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of FLEC derivatization in the pharmaceutical sciences.

References

-

Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 39(21), 2747-2755. [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 154. [Link]

-

Derivatization reaction of d/l-amino acids with FLEC. ResearchGate. [Link]

-

Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. ResearchGate. [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 23. [Link]

-

Separation of the Enantiomers of Primary and Secondary Amphetamines by Liquid Chromatography after Derivatization with (−)-1-(9-Fluorenyl)ethyl Chloroformate. ResearchGate. [Link]

-

Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Journal of Analytical Toxicology, 20(4), 269-272. [Link]

-

Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 593(1-2), 1-14. [Link]

-

Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent. Journal of Analytical Toxicology, 20(4), 269-272. [Link]

-

Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide. Tropical Journal of Pharmaceutical Research, 10(6), 809-815. [Link]

-

(PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. [Link]

-

Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Biological and Pharmaceutical Bulletin, 41(9), 1398-1403. [Link]

-

Chiral Analysis of Captopril Derivatives by Hplc Methods. Acta Scientific Medical Sciences, 3(7), 108-113. [Link]

-

New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(10), 7006-7014. [Link]

-

Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(10), 683. [Link]

-

Chiral Analysis of Captopril Derivatives by Hplc Methods. ResearchGate. [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(22), 5433. [Link]

-

Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Morressier. [Link]

-

Determination of Capoten by Analytical Methods. International Journal of Pharmaceutical Sciences and Research, 4(11), 4224-4230. [Link]

-

Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent. Journal of Analytical Toxicology, 20(4), 269-272. [Link]

-

Assay of free captopril in human plasma as monobromobimane derivative, using RPLC/(+)ESI/MS/MS: validation aspects and bioequivalence evaluation. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 891-897. [Link]

Sources

- 1. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

Chiral Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in the Life Sciences

In the realm of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—is a fundamental concept with profound implications, particularly in pharmacology and drug development. Enantiomers, the pairs of these mirror-image molecules, can exhibit vastly different physiological effects. One enantiomer of a drug may be therapeutically active, while the other could be inactive or, in some cases, even toxic. Consequently, the ability to separate and quantify enantiomers is not merely an analytical challenge but a critical necessity for ensuring the safety and efficacy of pharmaceuticals.

This guide provides a comprehensive technical overview of chiral derivatization using (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC), a highly effective chiral derivatizing agent. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights gleaned from practical application to empower researchers in their pursuit of accurate enantiomeric analysis.

The Core Principle: Transforming Enantiomers into Separable Diastereomers

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Direct separation often requires specialized and expensive chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). An alternative and robust approach is chiral derivatization. This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure.

This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, including different boiling points, melting points, and, most importantly for our purposes, different affinities for chromatographic stationary phases. This difference in physicochemical properties allows for their separation using standard, achiral HPLC columns.

FLEC: A Versatile and Sensitive Chiral Derivatizing Agent

This compound, commonly known as FLEC, has emerged as a premier CDA for the analysis of chiral compounds containing primary and secondary amine functional groups, such as amino acids, peptides, and pharmaceuticals.

Chemical Structure and Properties:

FLEC possesses a chiral center and a highly reactive chloroformate group. The fluorenyl moiety is a potent chromophore and fluorophore, imparting excellent sensitivity for detection by UV-Visible and fluorescence detectors.

The Derivatization Reaction Mechanism

FLEC reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate group. This results in the displacement of the chloride leaving group and the formation of a stable carbamate linkage.

When a racemic mixture of a chiral amine (containing both R and S enantiomers) is reacted with an enantiomerically pure form of FLEC (e.g., (+)-FLEC), two different diastereomers are formed: (+)-FLEC-(R)-amine and (+)-FLEC-(S)-amine. These diastereomers can then be resolved chromatographically.

Diagram of the FLEC Derivatization Reaction

Caption: Reaction of (+)-FLEC with a racemic amine to form two separable diastereomers.

Experimental Protocol: Chiral Derivatization of Amino Acids with FLEC for HPLC-FLD Analysis

This protocol provides a robust, field-proven methodology for the derivatization of amino acids in biological fluids.

Reagents and Materials:

-

This compound (FLEC) solution: 18 mM in acetone or acetonitrile. Store at -20°C.

-

Borate Buffer: 0.1 M sodium tetraborate, pH 9.2.

-

Sample: Amino acid standard solution or biological fluid extract.

-

Quenching solution (optional): 1 M glycine or ethanolamine solution.

-

HPLC-grade acetonitrile, methanol, and water.

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm).

-

HPLC system with a fluorescence detector (FLD).

Step-by-Step Derivatization Procedure:

-

Sample Preparation:

-

For standard solutions, dilute to the desired concentration in the mobile phase initial conditions.

-

For biological fluids (e.g., plasma, cerebrospinal fluid), perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 50 µL of the sample with 50 µL of the 0.1 M borate buffer (pH 9.2).

-

Add 50 µL of the 18 mM FLEC solution. The molar ratio of FLEC to the total expected amines should be in significant excess (e.g., 50:1 to 100:1) to ensure complete derivatization.

-

Vortex the mixture vigorously for 2 minutes at room temperature. The reaction is typically complete within 10 minutes, with reported yields exceeding 97%.[1]

-

-

Reaction Quenching (Optional but Recommended):

-

To consume any excess FLEC and prevent unwanted side reactions, add 20 µL of a 1 M glycine or ethanolamine solution.

-

Vortex for 1 minute.

-

-

Sample Dilution and Injection:

-

Dilute the derivatized sample with the initial mobile phase (e.g., 1:10 v/v) to ensure compatibility with the HPLC system.

-

Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC column.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the chiral analysis of amines using FLEC derivatization.

HPLC-FLD Analysis of FLEC Derivatives

The fluorescent nature of the FLEC tag allows for highly sensitive detection.

| Parameter | Typical Value/Range | Source(s) |

| Excitation Wavelength (λex) | 260 nm | [2] |

| Emission Wavelength (λem) | 315 nm | [2] |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.9) | [3] |

| Mobile Phase B | Acetonitrile or Methanol | [3] |

| Column | Reversed-phase C18 | [3] |

| Flow Rate | 0.8 - 1.5 mL/min | |

| LOD/LOQ | Low µg/g to pmol range | [4] |

Note: The optimal chromatographic conditions, including the gradient profile, will depend on the specific analytes and matrix. Method development and optimization are essential.

Mechanism of Separation on an Achiral Column

The separation of the FLEC-derivatized diastereomers on a standard reversed-phase column is governed by differences in their hydrophobicity and steric interactions with the stationary phase. The three-dimensional structure of each diastereomer, dictated by the stereochemistry of both the FLEC molecule and the analyte, results in a unique presentation of hydrophobic and polar regions to the C18 stationary phase. These subtle differences in interaction lead to differential retention times, allowing for their baseline separation. For instance, with (+)-FLEC, the L-amino acid derivatives often exhibit increased retention on reversed-phase columns compared to their D-amino acid counterparts.[2]

Comparative Analysis of Chiral Derivatizing Agents

| Feature | FLEC | Marfey's Reagent (FDAA) | o-Phthalaldehyde (OPA) with Chiral Thiol |

| Reacts with | Primary and Secondary Amines | Primary Amines | Primary Amines Only |

| Detection Method | Fluorescence, UV | UV | Fluorescence |

| Sensitivity | High | Moderate | High |

| Derivative Stability | High | Moderate | Low (derivatives can be unstable) |

| Reaction Conditions | Mild, room temperature | Mild, room temperature | Mild, room temperature |

| Key Advantage | Versatility for both primary and secondary amines. | Well-established method. | Rapid reaction kinetics. |

| Key Disadvantage | Relatively higher cost. | Does not react with secondary amines. | Does not react with secondary amines; derivative instability.[5] |

Best Practices and Troubleshooting

-

Reagent Stability: FLEC is sensitive to moisture. It is crucial to store the reagent under anhydrous conditions and at a low temperature to prevent hydrolysis.

-

pH Control: The derivatization reaction is pH-dependent. Maintaining a basic pH (around 9-10) is essential for efficient reaction with the amine. Borate buffer is commonly used for this purpose.

-

Excess Reagent: A significant molar excess of FLEC is necessary to drive the reaction to completion. However, a very large excess can lead to interfering peaks in the chromatogram. Optimization of the FLEC concentration is recommended.

-

Matrix Effects: Biological samples can contain interfering substances. Proper sample cleanup, such as solid-phase extraction (SPE), may be necessary for complex matrices to reduce background noise and improve sensitivity.

-

Derivative Stability: While FLEC derivatives are generally stable, it is good practice to analyze them within a reasonable timeframe after preparation. If storage is necessary, refrigeration or freezing is recommended. Studies have shown FLEC derivatives to be stable for up to 5 days at room temperature and for a month when frozen.

Conclusion

Chiral derivatization with FLEC offers a powerful and versatile strategy for the enantiomeric analysis of a wide range of chiral compounds. Its ability to react with both primary and secondary amines, coupled with the high sensitivity afforded by its fluorescent tag, makes it an invaluable tool for researchers in drug discovery, development, and quality control. By understanding the underlying principles and adhering to optimized protocols, scientists can confidently and accurately determine the enantiomeric composition of their samples, contributing to the development of safer and more effective medicines.

References

-

Prior, E., et al. (2018). Enantioselective micellar electrokinetic chromatography of dl-amino acids using (+)-1-(9-fluorenyl)-ethyl chloroformate derivatization and UV-induced fluorescence detection. Electrophoresis, 39(22), 2936-2944. Available at: [Link]

-

Violi, J. P., et al. (2020). Considerations for amino acid analysis by liquid chromatography-tandem mass spectrometry: A tutorial review. TrAC Trends in Analytical Chemistry, 129, 115939. Available at: [Link]

-

Kumar, P., Jin, J., & Lee, W. (2015). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 50(7), 543-579. Available at: [Link]

-

Lage, S., et al. (2016). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 8(3), 567-574. Available at: [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. Available at: [Link]

-

Reddy, G. S., et al. (2011). HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization. Journal of chromatographic science, 49(2), 118-124. Available at: [Link]

-

LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jascoinc.com [jascoinc.com]

- 4. Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Leveraging FLEC in HPLC-Fluorescence Detection

Abstract: This technical guide provides a comprehensive overview of (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) as a pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection. It is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of chiral and achiral compounds containing primary and secondary amine functional groups. This document delves into the fundamental fluorescent properties of FLEC, the mechanism of derivatization, and practical, field-proven methodologies for its application. Emphasis is placed on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Power of FLEC in Sensitive and Chiral Analysis

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. Many biologically active molecules, such as amino acids, amines, and pharmaceuticals, lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging.[1] Pre-column derivatization addresses this by covalently attaching a tag that imparts desirable properties, such as strong UV absorbance or, more advantageously, intense fluorescence, significantly enhancing detection sensitivity.[2]

(-)-1-(9-fluorenyl)ethyl chloroformate, widely known as FLEC, is a highly effective chiral derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent diastereomers.[3][4] The inherent fluorescence of the fluorenyl group allows for detection at very low concentrations, often in the picomolar range.[5] Furthermore, because FLEC itself is chiral, it enables the separation of enantiomers on a standard achiral reversed-phase HPLC column, a critical capability in drug development where the physiological effects of enantiomers can differ dramatically.[6][7] This guide will explore the core principles and practical applications of FLEC to empower researchers to develop and validate sensitive and selective HPLC methods.

The Foundation: Chemical and Spectroscopic Properties of FLEC

Understanding the inherent properties of FLEC is crucial for its effective application. The molecule's utility stems from the interplay between its reactive chloroformate group and its stable, highly fluorescent fluorenyl moiety.

The Derivatization Reaction: A Stable Bond for Reliable Detection

FLEC reacts rapidly with primary and secondary amines at room temperature under mild, slightly alkaline conditions to form stable carbamate derivatives.[3] This reaction is robust and typically proceeds to completion, ensuring that the analyte is quantitatively converted to its fluorescent derivative, a cornerstone of a reliable analytical method. The reaction is generally carried out in an aqueous/organic solvent mixture to accommodate the solubility of both the FLEC reagent (typically dissolved in acetone or acetonitrile) and the often polar analytes. A buffer, such as borate buffer, is used to maintain the optimal pH for the reaction.[3]

Caption: FLEC derivatization workflow.

Spectroscopic Profile: The Key to High Sensitivity

The intense fluorescence of FLEC derivatives is attributed to the fluorenyl group, a rigid, conjugated aromatic system.[8] This inherent property allows for highly sensitive detection. The typical excitation and emission wavelengths for FLEC derivatives are in the ultraviolet and blue regions of the spectrum, respectively.

| Spectroscopic Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~260 nm | [5] |

| Emission Maximum (λem) | ~315 nm | [5] |

Note: These values can exhibit minor shifts depending on the solvent environment and the specific analyte derivatized.

The choice of these wavelengths is critical for maximizing the signal-to-noise ratio in an HPLC-fluorescence detection system.[9] The excitation wavelength should correspond to a high absorbance region of the FLEC derivative, while the emission wavelength should be set at the peak of the fluorescence spectrum to capture the maximum number of emitted photons.

Optimizing the Signal: Factors Influencing Fluorescence Intensity

The quantum yield of fluorescence, and thus the intensity of the analytical signal, is not solely an intrinsic property of the FLEC derivative but is also influenced by its immediate chemical environment.[8][10] A thorough understanding of these factors is essential for method development and troubleshooting.

-

pH: The pH of the mobile phase can influence the fluorescence of the FLEC derivative. While the derivatization reaction itself requires alkaline conditions, the optimal pH for fluorescence during HPLC separation may differ. For instance, extreme pH values can lead to quenching or instability of the derivative.[11]

-

Solvent Polarity: The polarity of the solvent system, in this case, the HPLC mobile phase, can affect the fluorescence quantum yield. Generally, a less polar environment can enhance fluorescence. Method development should, therefore, involve evaluating different mobile phase compositions (e.g., varying the ratio of acetonitrile or methanol to water).

-

Temperature: Increasing temperature generally leads to a decrease in fluorescence intensity due to an increased probability of non-radiative decay pathways (e.g., through collisions).[8][12] Therefore, maintaining a stable and controlled column temperature is crucial for reproducible results.

-

Presence of Quenching Agents: Certain species, if present in the sample matrix or the mobile phase, can decrease fluorescence intensity through a process called quenching.[13] Common quenchers include dissolved oxygen, halide ions, and heavy metal ions.[13][14] Sample cleanup procedures and the use of high-purity solvents can mitigate these effects.

A Validated Protocol for FLEC Derivatization

The following protocol provides a robust starting point for the derivatization of primary and secondary amines with FLEC. It is essential to note that optimization of reagent concentrations and reaction times may be necessary for specific applications.

Materials:

-

Analyte standard or sample solution

-

FLEC solution (e.g., 18 mM in acetone) * Borate buffer (e.g., 5 mM, pH 9.2) [3]* Reconstitution solvent (e.g., acetonitrile/water, 1:1, v/v) [3]* Vortex mixer

-

HPLC vials

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the analyte in the borate buffer. The concentration should be within the expected linear range of the HPLC method.

-

Reagent Addition: In an HPLC vial, combine equal volumes of the analyte solution and the FLEC solution (e.g., 50 µL of each). [3]3. Reaction: Immediately cap the vial and vortex the mixture for a minimum of two minutes to ensure complete reaction. [3]The reaction proceeds rapidly at room temperature.

-

Stopping the Reaction (Optional but Recommended): While FLEC derivatives are stable, for highly quantitative and reproducible analyses, especially with complex matrices, stopping the reaction can be beneficial. Some protocols employ a brief cooling step or the addition of a quenching reagent like glycine to consume excess FLEC.

-